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4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride

SOS2 binding affinity Surface Plasmon Resonance Structure-activity relationship

4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol hydrochloride (CAS 690696-36-7 for free base), designated as SOS2 ligand 1 (compound 2), is a quinazoline-based small molecule that binds selectively to the catalytic site of Son of Sevenless 2 (SOS2), a guanine nucleotide exchange factor for RAS proteins. The compound exhibits a surface plasmon resonance (SPR) KD of 4.6 µM for SOS2 and demonstrates no saturable binding to the closely related paralog SOS1 at concentrations up to 200 µM.

Molecular Formula C19H22ClN5O
Molecular Weight 371.9 g/mol
Cat. No. B4023155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride
Molecular FormulaC19H22ClN5O
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)O.Cl
InChIInChI=1S/C19H21N5O.ClH/c1-23-10-12-24(13-11-23)18-16-4-2-3-5-17(16)21-19(22-18)20-14-6-8-15(25)9-7-14;/h2-9,25H,10-13H2,1H3,(H,20,21,22);1H
InChIKeyAEWLHRWWZWVBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol Hydrochloride (SOS2 Ligand 1) – Procurement-Grade Overview for RAS Pathway Research


4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol hydrochloride (CAS 690696-36-7 for free base), designated as SOS2 ligand 1 (compound 2), is a quinazoline-based small molecule that binds selectively to the catalytic site of Son of Sevenless 2 (SOS2), a guanine nucleotide exchange factor for RAS proteins [1]. The compound exhibits a surface plasmon resonance (SPR) KD of 4.6 µM for SOS2 and demonstrates no saturable binding to the closely related paralog SOS1 at concentrations up to 200 µM [1]. The hydrochloride salt form is the standard commercially supplied version . A high-resolution (1.79 Å) X-ray cocrystal structure with SOS2 is available (PDB 9BVI), confirming the binding pose and key intermolecular interactions [1][2].

Why Generic Quinazoline Analogs Cannot Substitute for 4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol Hydrochloride in SOS2-Targeted Studies


SOS2-selective small-molecule ligands are exceptionally rare in the chemical biology landscape. Most reported SOS-targeting compounds – including BI-3406, BAY-293, and MRTX0902 – are highly selective for SOS1 over SOS2, and cannot be used as SOS2 probes [1]. Even within the same quinazoline chemotype, subtle structural modifications produce drastic changes in both affinity and paralog selectivity. The parent quinazoline hit (compound 1) binds SOS2 with a KD of only 33 µM, while removal of the 4-hydroxy aniline hydrogen bond donor (compound 3) reduces affinity by approximately 10-fold [1]. The homopiperazine replacement (compound 5) improves affinity ~3-fold but is a distinct chemical entity with different physicochemical and selectivity properties [1]. Fragment-derived SOS2 binders from earlier screens exhibit KD values in the 300–730 µM range, representing >65-fold weaker binding [2]. These data collectively demonstrate that neither generic quinazoline analogs, SOS1-selective inhibitors, nor early fragment hits can serve as functional replacements for this specific compound in assays requiring selective SOS2 engagement at low micromolar concentrations.

Quantitative Differentiation Evidence for 4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol Hydrochloride – Comparator-Based Procurement Data


SOS2 Binding Affinity: ~7.2-Fold Improvement over Parent Quinazoline Hit (Compound 1)

The target compound (4-hydroxy aniline 2) binds SOS2 with an SPR KD of 4.6 µM, representing a ~7.2-fold improvement in affinity compared to the parent quinazoline hit compound 1, which exhibits a KD of 33 µM for SOS2 [1]. This affinity gain was achieved through the strategic addition of a 4-hydroxy aniline substituent at the quinazoline 2-position. Both measurements were obtained using the same SPR assay platform with the SOS2 catalytic domain construct, enabling direct comparison [1].

SOS2 binding affinity Surface Plasmon Resonance Structure-activity relationship

SOS2-over-SOS1 Paralog Selectivity: No Detectable Binding to SOS1 up to 200 µM

The target compound displays a striking selectivity profile: it shows no saturable binding to SOS1 at concentrations up to 200 µM, while binding SOS2 with a KD of 4.6 µM [1]. This yields a selectivity window exceeding 43-fold (200 µM / 4.6 µM). In contrast, the majority of reported SOS-targeting compounds (BI-3406, BAY-293, MRTX0902) are highly selective for SOS1 over SOS2, making them unsuitable for SOS2-specific investigations [1][2]. The structural basis for this selectivity is attributed to a non-conserved residue difference (SOS1 His905 vs. SOS2 Val903) that alters π-stacking interactions with the quinazoline scaffold [1].

SOS2 selectivity SOS1 counter-screening Paralog selectivity window

Essential H-Bond Donor: 4-Hydroxy Aniline Drives ~10-Fold Affinity vs. N-Methyl Analog (Compound 3)

The 4-hydroxy aniline moiety of the target compound is not merely a structural feature – it is the dominant affinity-driving pharmacophore. When this phenol hydrogen bond donor is eliminated by N-methylation (compound 3), SOS2 binding affinity is reduced by approximately 10-fold [1]. The X-ray cocrystal structure (PDB 9BVI, 1.79 Å) reveals that the 4-hydroxy aniline engages in a bidentate hydrogen bond interaction with D904, a cation-π interaction with R900, and a hydrogen bond between the 4′-hydroxy group and E893 [1][2]. This SAR finding demonstrates that any analog lacking the 4-hydroxy aniline H-bond donor – or bearing substituents that sterically or electronically disrupt these interactions – will exhibit substantially reduced target engagement.

Structure-activity relationship Hydrogen bond donor Quinazoline SAR

~65-Fold Affinity Advantage over Best Fragment-Derived SOS2 Binder (Compound 8)

A prior fragment-based screening campaign (Sensintaffar et al., J Med Chem 2023) identified compound 8 as the most potent SOS2 binder among five fragment hits, with a KD of 300 µM for SOS2 and 960 µM for SOS1 [2]. The target compound (SOS2 ligand 1) exhibits a KD of 4.6 µM, representing a ~65-fold improvement in SOS2 binding affinity over compound 8 [1]. While this is a cross-study comparison (different SPR assay configurations and laboratories), the magnitude of difference – nearly two orders of magnitude – far exceeds typical inter-laboratory variability and firmly establishes the target compound as the substantially more potent SOS2 binding probe available [1][2].

Fragment-based lead discovery SOS2 binder potency Cross-study comparison

High-Resolution X-Ray Cocrystal Structure (PDB 9BVI, 1.79 Å) Enabling Rational Structure-Based Optimization

The target compound has a publicly available, high-resolution (1.79 Å) X-ray cocrystal structure with the SOS2 catalytic domain (PDB 9BVI), deposited by Phan and Fesik [1]. The structure reveals precise intermolecular interactions: the quinazoline core engages in π-stacking with F892; N1 of the quinazoline and the N-H of the 4-hydroxy aniline form a bidentate interaction with D904; the 4′-hydroxy group hydrogen-bonds with E893; and the distal amine of the 4-methylpiperazine makes an electrostatic interaction with D889 [2]. This structural information is absent for the parent hit compound 1 and for all fragment hits from prior screens. Notably, the binding mode reveals that the quinazoline ring system binds orthogonally to the vector required for achieving SOS2:RAS PPI inhibition, directly informing rational design of semisaturated tetrahydroquinazoline analogs (e.g., compound 8 in the series) [2].

X-ray crystallography Structure-based drug design Binding mode characterization

Procurement-Relevant Application Scenarios for 4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol Hydrochloride


Chemical Probe for Dissecting SOS1 vs. SOS2 Functional Contributions in RAS-Driven Signaling

In KRAS-mutant cancer cell line panels (e.g., MIA PaCa-2 pancreatic cancer, H358 NSCLC), this compound serves as a selective SOS2 chemical probe to distinguish SOS1-mediated from SOS2-mediated RAS activation. The >43-fold selectivity window over SOS1 [1] enables experiments where SOS1 is pharmacologically inhibited (e.g., with BI-3406) and the specific contribution of SOS2 to MAPK rebound or PI3K/AKT signaling is assessed via co-treatment. This application is directly supported by the Zak et al. 2025 demonstration that SOS2 depletion increases the antiproliferative effect of the SOS1 inhibitor BI-3406 in MIA PaCa-2 cells [1].

Reference Compound and Positive Control for SOS2-Targeted High-Throughput Screening Campaigns

The compound's well-characterized binding kinetics (SPR KD = 4.6 µM) [1], validated selectivity over SOS1, and commercially available high-purity material (>98% by HPLC) make it an ideal positive control for HTS assays designed to identify novel SOS2 binders or SOS2:RAS PPI inhibitors. Its micromolar potency ensures a robust assay window without the solubility and aggregation risks associated with high-concentration fragment screening. The PDB 9BVI structure further enables computational pre-screening and pharmacophore-based virtual screening workflows [2].

Structural Biology Tool for SOS2 Co-Crystallization and Fragment-Based Lead Discovery

The availability of PDB 9BVI at 1.79 Å resolution [1] provides a validated crystallization system for SOS2-ligand complexes. Research groups can use this compound as a reference ligand for competitive co-crystallization experiments or as a starting scaffold for fragment-growing campaigns. The structural data reveals unfilled space around the piperazine moiety and a solvent-exposed vector at the quinazoline 7-position, both of which represent tractable exit vectors for structure-guided elaboration . The compound's reliable binding mode and high-resolution structural data reduce the risk of crystallization failure compared to using uncharacterized or weakly binding fragments.

Combination Pharmacology Studies with SOS1 Inhibitors in KRAS-Driven Tumor Models

Emerging evidence indicates that SOS2 activity contributes to residual MAPK pathway signaling and therapeutic rebound following SOS1 inhibitor treatment [1]. This compound enables preclinical pharmacology studies testing the hypothesis that dual SOS1/SOS2 blockade achieves deeper and more durable RAS pathway suppression than SOS1 inhibition alone. The compound's selectivity profile is essential for these studies, as non-selective or SOS1-biased analogs would confound interpretation of SOS2-specific effects. Zak et al. 2025 demonstrated that SOS2-deficient MIA PaCa-2 cells show increased sensitivity to BI-3406, providing a genetic rationale for pharmacological SOS2 targeting in combination regimens [1].

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